REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:17][N:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:1][C:2]([C:3]#[CH:4])([CH3:5])[O:6][C:7](=[O:8])[CH3:9].[Cu:29]([Cl:30])[Cl:31]>>[CH3:1][C:2]([C:3]#[CH:4])([CH3:5])[N:21]1[CH2:20][CH2:19][N:18]([CH3:17])[CH2:23][CH2:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(C)(C)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Type
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product
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Smiles
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C#CC(C)(C)N1CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |